molecular formula C16H17N5OS B2419316 5-propyl-N-(thiazol-2-yl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 950237-06-6

5-propyl-N-(thiazol-2-yl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2419316
CAS No.: 950237-06-6
M. Wt: 327.41
InChI Key: QVWSCJUMHJDXSD-UHFFFAOYSA-N
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Description

5-propyl-N-(thiazol-2-yl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Properties

IUPAC Name

1-(4-methylphenyl)-5-propyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS/c1-3-4-13-14(15(22)18-16-17-9-10-23-16)19-20-21(13)12-7-5-11(2)6-8-12/h5-10H,3-4H2,1-2H3,(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWSCJUMHJDXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=NN1C2=CC=C(C=C2)C)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-propyl-N-(thiazol-2-yl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Triazole Ring:

    Coupling Reactions: The final step involves coupling the thiazole and triazole rings with the appropriate carboxamide group under suitable reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are typically employed.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines.

    Substitution: Nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as an antimicrobial, antifungal, or anticancer agent.

    Biological Studies: It can be used in studies to understand its interaction with various biological targets, such as enzymes or receptors.

    Pharmaceutical Research: The compound can be a lead molecule for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: It may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-propyl-N-(thiazol-2-yl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to involve interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes or block receptor sites, leading to its observed biological effects. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-ethyl-N-(thiazol-2-yl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-methyl-N-(thiazol-2-yl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-propyl-N-(thiazol-2-yl)-1-(phenyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

5-propyl-N-(thiazol-2-yl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the specific substitution pattern on the triazole and thiazole rings, which may confer distinct biological activities and chemical properties compared to its analogs. The presence of the propyl group and the p-tolyl group may influence its lipophilicity, binding affinity to targets, and overall pharmacokinetic profile.

Biological Activity

5-propyl-N-(thiazol-2-yl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide, with the CAS number 950237-06-6, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of 5-propyl-N-(thiazol-2-yl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is C₁₆H₁₇N₅OS, with a molecular weight of 327.4 g/mol. Its structure includes a triazole ring fused with a thiazole moiety and a p-tolyl group, which are critical for its biological activity.

PropertyValue
CAS Number950237-06-6
Molecular FormulaC₁₆H₁₇N₅OS
Molecular Weight327.4 g/mol

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of triazole derivatives against various cancer cell lines. For instance, related compounds have shown significant cytotoxic effects on leukemia cell lines such as K562 and HL-60(TB) . The mechanism often involves induction of apoptosis characterized by morphological changes in cells, such as chromatin condensation and DNA fragmentation .

In one study, the compound exhibited cytotoxicity comparable to that of doxorubicin, a well-known chemotherapeutic agent. The antiproliferative potency was evaluated using the MTT assay across multiple cancer cell lines .

The biological activity of 5-propyl-N-(thiazol-2-yl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is believed to involve:

  • DNA Damage : Induction of DNA damage without direct intercalation into the DNA structure.
  • Mitochondrial Dysfunction : Reduction in mitochondrial membrane potential leading to apoptosis.

These findings suggest that the compound may act through a mitochondrial pathway , promoting cell death in cancerous cells while sparing normal cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thiazole and triazole rings significantly influence biological activity. For example:

  • The presence of a propyl group enhances lipophilicity and cellular uptake.
  • Substituents on the p-tolyl group can modulate potency and selectivity towards different cell lines.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Case Study 1 : A derivative with a similar structure demonstrated effective tumor regression in murine models when administered at specific dosages.
  • Case Study 2 : Clinical trials involving thiazole-based compounds reported improved survival rates in patients with resistant leukemia types.

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